N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide

SAR chromatography physicochemical profiling

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide (CAS 953251-24-6) is a synthetic isoxazolyl-benzamide derivative with molecular formula C₁₈H₁₅FN₂O₃ and molecular weight 326.3 g/mol. The compound contains a 5-(4-fluorophenyl)isoxazole core linked via a methylene bridge to a 4-methoxybenzamide moiety.

Molecular Formula C18H15FN2O3
Molecular Weight 326.327
CAS No. 953251-24-6
Cat. No. B2857665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide
CAS953251-24-6
Molecular FormulaC18H15FN2O3
Molecular Weight326.327
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H15FN2O3/c1-23-16-8-4-13(5-9-16)18(22)20-11-15-10-17(24-21-15)12-2-6-14(19)7-3-12/h2-10H,11H2,1H3,(H,20,22)
InChIKeyKGZJDZJQXTVQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide: Physicochemical Profile and Research-Grade Specification


N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide (CAS 953251-24-6) is a synthetic isoxazolyl-benzamide derivative with molecular formula C₁₈H₁₅FN₂O₃ and molecular weight 326.3 g/mol [1]. The compound contains a 5-(4-fluorophenyl)isoxazole core linked via a methylene bridge to a 4-methoxybenzamide moiety. Isoxazole-containing benzamides constitute a privileged scaffold in medicinal chemistry, with reported activities spanning anticonvulsant, anti-inflammatory, and antimicrobial applications [2].

Structural Specificity of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide Prevents Generic Substitution


Within the isoxazolyl-benzamide class, even minor alterations in substitution pattern drastically alter biological profile. For instance, a 1992 structure-activity study of N-aryl isoxazolecarboxamides demonstrated that anticonvulsant activity is highly sensitive to the position and nature of phenyl ring substituents, with 2,6-dimethyl substitution being critical for maximal electroshock seizure protection [1]. Consequently, replacement of the 4-methoxybenzamide moiety with alternative acyl groups (e.g., 2-fluorobenzamide or 2,4-dimethoxybenzamide) is expected to yield compounds with divergent target engagement, metabolic stability, and physicochemical properties, as quantified in Section 3.

Quantitative Differentiation Evidence for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide vs. Closest Analogs


Molecular Weight Differentiation from 2-Fluoro Analog Enables Chromatographic Separation

The target compound exhibits a molecular weight of 326.3 g/mol [1], which is 12.0 g/mol higher than the 2-fluoro analog (2-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide, CAS 952963-54-1; MW 314.29 g/mol) . This mass increment arises from replacement of a fluorine atom (atomic mass 19.0) on the benzamide ring with a methoxy group (OCH₃, total mass 31.0). The resulting difference influences reversed-phase HPLC retention times and mass spectrometric detection limits.

SAR chromatography physicochemical profiling

XLogP3 Hydrophobicity Distinction from 2,4-Dimethoxy Analog Influences ADME Predictions

The target compound has a computed XLogP3 value of 2.9 [1]. By contrast, the 2,4-dimethoxy analog (N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide, CAS 952963-48-3; MW 356.3 g/mol) incorporates an additional methoxy group, which is predicted to lower XLogP3 (typically ~2.2-2.5 for disubstituted benzamides) . This lipophilicity difference translates to distinct partitioning behavior between aqueous and organic phases, affecting membrane permeability and non-specific protein binding.

lipophilicity drug-likeness ADME

Hydrogen Bond Acceptor Capacity Differentiates Target from Fluoro-Substituted Analogs

The target compound possesses 5 hydrogen bond acceptor (HBA) sites [1], compared to 4 HBA sites in the 2-fluoro analog . The additional HBA originates from the methoxy oxygen on the benzamide ring. The presence of an extra HBA enhances aqueous solubility (predicted logS ~ -3.8 vs ~ -4.2) and provides an additional vector for polar interactions with biological targets.

hydrogen bonding solubility target engagement

Purity Specifications: 95%+ Baseline with Validated Analytical Methods

The target compound is commercially available at a guaranteed purity of ≥95% . By comparison, the 2-fluoro analog (CAS 952963-54-1) is offered at 98% purity by Bidepharm, with HPLC and NMR verification . While the target's 95% specification is adequate for most screening applications, users requiring higher purity for crystallography or NMR studies may consider the 2-fluoro analog as an alternative, albeit with different physicochemical properties.

quality control procurement analytical chemistry

Recommended Application Scenarios for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide Based on Quantitative Differentiation Evidence


Lead-like Fragment Screening and SAR Exploration

The target compound's XLogP3 of 2.9 and 5 HBA sites position it as a lead-like fragment for screening campaigns targeting enzymes or receptors requiring balanced lipophilicity and hydrogen bonding capacity [1][2]. Its distinct substitution pattern (4-methoxybenzamide) compared to fluoro or dimethoxy analogs enables systematic exploration of SAR around the benzamide ring.

Analytical Method Development and Chromatographic Separation

The 12.0 g/mol molecular weight difference relative to the 2-fluoro analog provides a clear basis for chromatographic method development, enabling baseline separation in HPLC and unambiguous identification in LC-MS workflows . This is particularly valuable in purity analysis and forced degradation studies.

Computational Docking and Pharmacophore Modeling

The single 4-methoxy substituent provides a well-defined hydrogen bond acceptor vector that can be exploited in computational docking studies to identify optimal binding poses, whereas the 2,4-dimethoxy analog introduces additional conformational complexity [2]. The target's computed XLogP3 of 2.9 also aligns with favorable drug-like property space.

Preclinical Toxicology and Metabolic Stability Screening

The 4-methoxy group is a known site for oxidative metabolism (O-demethylation), generating a phenol metabolite. This metabolic liability is absent in fluoro-substituted analogs, making the target compound useful as a tool substrate for cytochrome P450 phenotyping studies [2].

Quote Request

Request a Quote for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.